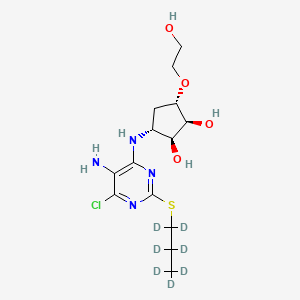
Ticagrelor impurity 2-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ticagrelor impurity 2-d7 is a deuterated form of an impurity found in ticagrelor, a medication used to reduce the risk of cardiovascular events such as heart attacks and strokes. Deuterated compounds are those in which hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This modification can be useful in various scientific studies, including pharmacokinetic and metabolic research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ticagrelor impurity 2-d7 involves multiple steps, including the introduction of deuterium atoms into the molecular structure. The synthetic route typically starts with the preparation of intermediate compounds, followed by the incorporation of deuterium through specific reactions. For example, one method involves the use of deuterated reagents in the presence of catalysts to achieve the desired deuteration.
Industrial Production Methods
Industrial production of this compound follows a similar multi-step synthetic route but is optimized for large-scale production. This involves the use of high-efficiency reactors, advanced purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product. The process is designed to be scalable and cost-effective, making it suitable for commercial production.
Analyse Chemischer Reaktionen
Types of Reactions
Ticagrelor impurity 2-d7 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Reaction conditions often involve acidic or basic environments and controlled temperatures.
Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation. Reaction conditions typically involve inert atmospheres and low temperatures.
Substitution: Common reagents include halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, thiols). Reaction conditions vary depending on the specific substitution reaction but often involve solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce hydroxylated or ketone derivatives, while reduction reactions may yield alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated, alkylated, or functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Ticagrelor impurity 2-d7 has several scientific research applications, including:
Pharmacokinetic Studies: The deuterated form allows for the tracking of the compound’s metabolic pathways and the determination of its pharmacokinetic properties.
Metabolic Research: The incorporation of deuterium can help elucidate the metabolic fate of the compound and identify potential metabolites.
Analytical Chemistry: The compound can be used as an internal standard in mass spectrometry and other analytical techniques to improve the accuracy and precision of measurements.
Drug Development: The study of impurities like this compound can provide insights into the stability, safety, and efficacy of the parent drug, aiding in the development of improved formulations.
Wirkmechanismus
The mechanism of action of ticagrelor impurity 2-d7 is not well-documented, as it is primarily studied as an impurity rather than an active pharmaceutical ingredient. its presence and behavior in the body can influence the pharmacokinetics and pharmacodynamics of ticagrelor. The deuterium atoms in this compound may affect its interaction with enzymes and receptors, potentially altering its metabolic stability and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ticagrelor: The parent compound, used as an antiplatelet medication.
Clopidogrel: Another antiplatelet drug that inhibits the P2Y12 receptor but requires metabolic activation.
Prasugrel: A thienopyridine antiplatelet agent that also targets the P2Y12 receptor but has a different metabolic profile.
Uniqueness
Ticagrelor impurity 2-d7 is unique due to its deuterated nature, which provides distinct advantages in scientific research. The presence of deuterium can enhance the compound’s stability and alter its metabolic pathways, making it a valuable tool for studying the pharmacokinetics and metabolism of ticagrelor and related compounds.
Eigenschaften
Molekularformel |
C14H23ClN4O4S |
|---|---|
Molekulargewicht |
385.9 g/mol |
IUPAC-Name |
(1S,2S,3R,5S)-3-[[5-amino-6-chloro-2-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)pyrimidin-4-yl]amino]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol |
InChI |
InChI=1S/C14H23ClN4O4S/c1-2-5-24-14-18-12(15)9(16)13(19-14)17-7-6-8(23-4-3-20)11(22)10(7)21/h7-8,10-11,20-22H,2-6,16H2,1H3,(H,17,18,19)/t7-,8+,10+,11-/m1/s1/i1D3,2D2,5D2 |
InChI-Schlüssel |
FWGBZSJJCDADJP-NWVONJBHSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])SC1=NC(=C(C(=N1)Cl)N)N[C@@H]2C[C@@H]([C@H]([C@H]2O)O)OCCO |
Kanonische SMILES |
CCCSC1=NC(=C(C(=N1)Cl)N)NC2CC(C(C2O)O)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


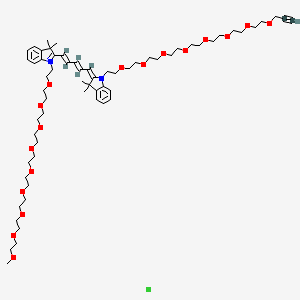
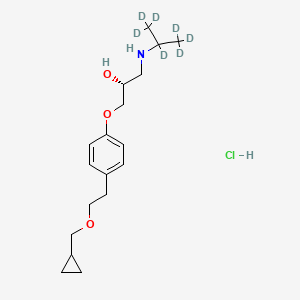
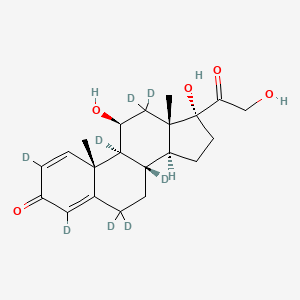
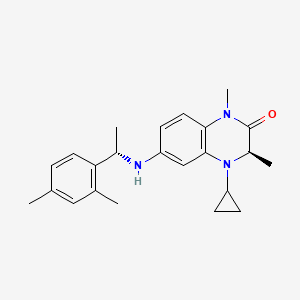
![Guanosine-5'-[beta,gamma-imido]triphosphate tetralithium salt](/img/structure/B15144985.png)

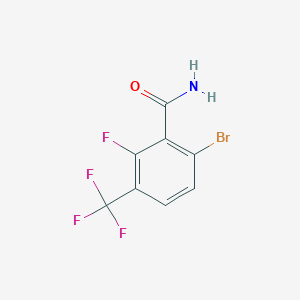
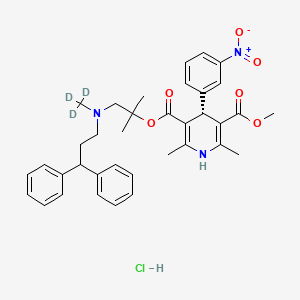
![5-[4-[(2-aminophenyl)carbamoyl]phenyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methylbenzamide](/img/structure/B15145009.png)
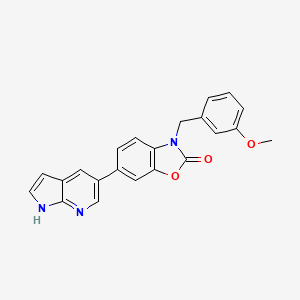
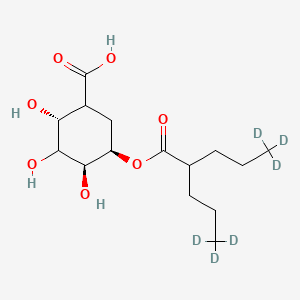

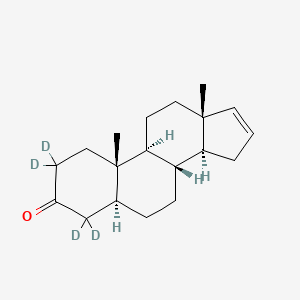
![11-Hydroxy-10-[3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyloxy]-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B15145072.png)
